Increased Lipophilicity versus the 1-Methyl Isomer
The 2-methyl isomer exhibits a XLogP3 of 1.1, which is 0.5 log units higher than that of the 1-methyl isomer (1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde, XLogP3 = 0.6) [1][2]. This signifies a distinct difference in partitioning behavior, which is critical for predicting membrane permeability and oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde: XLogP3 = 0.6 |
| Quantified Difference | Δ XLogP3 = +0.5 |
| Conditions | Computed property (XLogP3 3.0) via PubChem (2025 release) |
Why This Matters
This quantifiable difference allows researchers to dial in a specific lipophilicity for a lead series without altering the core scaffold's molecular weight, a key parameter in medicinal chemistry optimization.
- [1] PubChem. (2025). Computed properties for CID 92133813. XLogP3: 1.1. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed properties for CID 83872979. XLogP3: 0.6. National Library of Medicine. View Source
